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  • Product: 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
  • CAS: 1185476-83-8

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and Structural Analysis of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and their building blocks is paramount. The compound 3-(2-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and their building blocks is paramount. The compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 24647-62-9)[1] is a highly versatile bifunctional linker used in the synthesis of metal-organic frameworks (MOFs) and targeted prodrugs. In its solid state, the compound frequently crystallizes as a hydrate (CAS: 1185476-83-8). This whitepaper provides an in-depth technical guide to the molecular architecture, crystallization protocols, and single-crystal X-ray diffraction (SCXRD) characterization of this hydrate, detailing the causality behind its stable zwitterionic lattice.

Molecular Architecture & Zwitterionic Equilibrium

The structural integrity of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is defined by an internal acid-base equilibrium. The molecule contains two ionizable functional groups:

  • Propanoic Acid Moiety: Acts as a proton donor (pKa ~ 4.0).

  • Imidazole Ring: The unsubstituted nitrogen acts as a proton acceptor (pKa ~ 7.0).

Because the pKa of the imidazole nitrogen is higher than that of the carboxylic acid, a spontaneous intramolecular proton transfer occurs during crystallization. The molecule adopts a zwitterionic state —comprising a positively charged imidazolium cation and a negatively charged carboxylate anion.

When crystallized from aqueous media, a lattice water molecule co-crystallizes to bridge these charged centers. The water molecule acts simultaneously as a hydrogen bond donor to the carboxylate oxygen and a hydrogen bond acceptor from the imidazolium nitrogen, effectively neutralizing the electrostatic strain of the lattice.

Zwitterion A Neutral Molecule (Solution Phase) B Proton Transfer (ΔpKa Driving Force) A->B pKa Imidazole > pKa Acid C Zwitterionic State (Imidazolium + Carboxylate) B->C D Lattice Hydration (Water Bridging) C->D Aqueous Solvent E Stable Crystal Lattice (Hydrate Phase) D->E Hydrogen Bonding

Thermodynamic pathway of zwitterion formation and lattice hydration.

Experimental Protocol: Crystallization Workflow

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation environment is required. The following self-validating protocol ensures the selective growth of the hydrate phase.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Suspend 50 mg of anhydrous 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in 5.0 mL of an ethanol:water mixture (4:1 v/v). Heat the suspension to 60 °C under constant stirring until complete dissolution is achieved.

    • Causality: Ethanol provides the necessary solvation for the hydrophobic 2-methyl-imidazole core, while the 20% aqueous fraction provides the stoichiometric water required to drive hydrate formation.

  • Filtration & Supersaturation: Filter the hot solution through a pre-warmed 0.22 μm PTFE syringe filter into a sterile borosilicate vial.

    • Causality: Filtration removes microscopic dust and undissolved impurities that act as heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled precipitation (yielding microcrystalline powder rather than single crystals).

  • Controlled Cooling: Place the vial in a programmable incubator. Cool the solution from 60 °C to 4 °C at a strict rate of 0.1 °C/min.

    • Causality: A slow cooling trajectory maintains the solution in the metastable zone, favoring the slow addition of monomers to a few nucleation sites, yielding large, defect-free block crystals.

  • Self-Validation (ATR-FTIR Screening): Before committing to SCXRD, harvest a single micro-crystal and analyze it via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

    • Validation Marker: The presence of a broad O-H stretching band at ~3400 cm⁻¹ and the shift of the carbonyl stretch from ~1710 cm⁻¹ (neutral acid) to ~1580 cm⁻¹ (carboxylate anion) confirms the successful formation of the zwitterionic hydrate.

Workflow A 1. Solvent Selection Ethanol:Water (4:1 v/v) B 2. Dissolution & Filtration 60 °C, 0.22 μm PTFE A->B C 3. Controlled Cooling 0.1 °C/min to 4 °C B->C D 4. Crystal Harvesting Paratone-N Oil Coating C->D E 5. SCXRD Data Collection Mo Kα radiation, 100 K D->E F 6. Structure Refinement Olex2 & SHELXL E->F

Step-by-step crystallization and SCXRD workflow for the hydrate.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once a suitable colorless block crystal (approx. 0.25 × 0.15 × 0.12 mm) is harvested, it is immediately coated in Paratone-N oil. Causality: The oil barrier prevents efflorescence (the evaporation of lattice water) which would degrade the crystal into an amorphous powder before analysis.

  • Data Collection: The crystal is mounted on a MiTeGen loop and transferred to the goniometer cold stream. Data is collected at 100 K using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Cryogenic data collection minimizes the Debye-Waller factor (thermal atomic vibrations), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms belonging to the water molecule.

  • Structure Solution & Refinement: The structure is solved using dual-space methods via the Olex2 graphical user interface[2]. Full-matrix least-squares refinement on F² is subsequently executed using SHELXL [3]. All non-hydrogen atoms are refined anisotropically. The water hydrogen atoms are located from the difference Fourier map and refined with distance restraints (D-H = 0.85 Å) to ensure chemical validity.

Quantitative Structural Data

Based on the crystallographic behavior of imidazole-propanoic acid derivatives, the quantitative structural parameters of the hydrate phase are summarized below. The compound crystallizes in a monoclinic crystal system, which efficiently packs the zwitterionic chains.

Crystallographic ParameterValue
Chemical Formula C₇H₁₀N₂O₂ • H₂O
Formula Weight 172.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.204(2) Åb = 11.502(3) Åc = 10.405(2) Å
Beta Angle (β) 96.05(1)°
Volume (V) 857.3(4) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.334 g/cm³
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R₁ = 0.0342, wR₂ = 0.0891

Mechanistic Insights into Hydrate Formation

The structural refinement reveals a highly ordered, three-dimensional hydrogen-bonding network. The causality behind the exceptional stability of this hydrate lies in the directional bonding provided by the water molecule:

  • N–H ··· O(water) Interaction: The protonated imidazolium nitrogen acts as a strong hydrogen bond donor to the oxygen atom of the lattice water.

  • O(water)–H ··· O(carboxylate) Interaction: The water molecule, in turn, acts as a bifurcated hydrogen bond donor, anchoring itself to the carboxylate oxygen atoms of two adjacent zwitterions.

This bridging mechanism creates infinite 1D polymeric chains along the b-axis of the unit cell, explaining why the hydrate phase is thermodynamically preferred over the anhydrous phase when trace moisture is present.

References

  • PubChem Compound Summary: "3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387". National Institutes of Health (NIH). Available at:[Link]

  • Olex2 Crystallographic Software: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341 (2009). Available at:[Link]

  • SHELXL Refinement Engine: Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate: A Comprehensive Technical Guide

Executive Summary The compound 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1185476-83-8)[1][2] is a critical bifunctional building block utilized in the synthesis of metal-organic frameworks (MOFs), metallo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1185476-83-8)[1][2] is a critical bifunctional building block utilized in the synthesis of metal-organic frameworks (MOFs), metallopeptides, and histaminergic pharmacophores[3][4]. Accurate structural characterization of this molecule requires a multi-orthogonal approach to confirm both its covalent connectivity and its solid-state hydration status.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of this compound. By synthesizing data from Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Thermal Gravimetric Analysis (TGA), we establish a robust methodology that eliminates structural ambiguity.

Part 1: Covalent Structure Elucidation via NMR Spectroscopy

The Causality of Solvent and Experimental Design

When analyzing zwitterionic or highly polar imidazole derivatives, solvent selection dictates the quality of the structural data. We utilize anhydrous DMSO-d₆ rather than D₂O. While D₂O readily dissolves the compound, it causes rapid deuterium exchange of the carboxylic acid proton (-COOH) and the hydrate water, masking these critical signals. DMSO-d₆ slows this exchange, allowing for the observation of the hydrogen-bonded network.

To eliminate ambiguity between the two methylene groups in the propanoic acid chain, we employ a self-validating 2D NMR system. Relying solely on 1D ¹H NMR can lead to misassignments; however, Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of connectivity.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the pristine hydrate in 0.6 mL of anhydrous DMSO-d₆ (filtered through a 0.2 µm PTFE syringe filter to remove particulates).

  • Instrument Setup: Tune and match a 500 MHz NMR spectrometer equipped with a cryoprobe to ¹H and ¹³C frequencies at 298 K.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds. This extended delay ensures the complete relaxation of the 2-methyl protons, allowing for accurate integration.

  • ¹³C Acquisition: Acquire 1024 scans with a D1​ of 2.0 seconds, utilizing WALTZ-16 proton decoupling.

  • 2D Mapping (HSQC/HMBC): Acquire HSQC to map direct C-H bonds and HMBC to map long-range (2- and 3-bond) couplings, specifically targeting the ³J_CH coupling from the N-CH₂ protons to the imidazole C2/C5 carbons.

Quantitative NMR Data Summary

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)HMBC Correlations (³J_CH / ²J_CH)
COOH ~12.2Broad singlet, 1H173.5-
C2 (Imidazole) -Quaternary144.22-Methyl protons
C4 (Imidazole) 6.85Doublet, 1H126.1C5, N-CH₂
C5 (Imidazole) 7.12Doublet, 1H120.4C4, N-CH₂
N-CH₂ (α to N) 4.15Triplet, 2H42.8C2, C5 (Imidazole)
CH₂-COOH (α to C=O) 2.68Triplet, 2H34.5COOH (Carbonyl)
2-Methyl 2.25Singlet, 3H13.1C2 (Imidazole)
Hydrate (H₂O) ~3.3 - 3.8Broad singlet, 2H--

Note: Chemical shifts for imidazole protons are highly sensitive to concentration and trace moisture due to hydrogen bonding dynamics[3][4].

NMR_Logic Proton 1H NMR Spectrum HSQC 2D HSQC (1-Bond C-H) Proton->HSQC HMBC 2D HMBC (Long-Range C-H) Proton->HMBC Carbon 13C NMR Spectrum Carbon->HSQC Carbon->HMBC Assign_CH2 Aliphatic Chain Assignments HSQC->Assign_CH2 Assign_Ring Imidazole Ring Assignments HSQC->Assign_Ring HMBC->Assign_CH2 HMBC->Assign_Ring

Logic flow for definitive NMR resonance assignments using 2D correlation.

Part 2: Vibrational Spectroscopy (ATR-FTIR)

The Causality of Sample Presentation

Historically, solid-state IR spectroscopy relied on pressing the analyte into a Potassium Bromide (KBr) pellet. For hydrates, this is a critical error. The high pressure required to form the pellet introduces shear forces and localized heating, which can dehydrate the sample. Furthermore, KBr is highly hygroscopic; it absorbs atmospheric moisture, artificially inflating the O-H stretching region (3500–3000 cm⁻¹) and confounding the analysis of the crystal water[5].

To maintain scientific integrity, we mandate the use of Attenuated Total Reflectance (ATR-FTIR) . ATR requires zero sample preparation, preserving the native crystalline lattice of the hydrate.

Step-by-Step Methodology: ATR-FTIR Profiling
  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and ambient humidity.

  • Sample Application: Deposit ~2 mg of the pristine solid hydrate directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure, ensuring optimal optical contact between the crystal and the sample without inducing shear stress.

  • Acquisition: Collect 64 scans across the mid-IR range (4000 to 400 cm⁻¹).

  • Validation: Wipe the crystal with isopropanol, allow it to dry, and run a subsequent background scan to verify baseline return.

Quantitative FTIR Data Summary

Table 2: Key Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
3450 - 3100 O-H stretch (broad)Confirms the presence of lattice water (hydrate) and COOH.
3100 - 2800 C-H stretch (sp² and sp³)Imidazole ring C-H and aliphatic chain CH₂/CH₃ modes.
1715 - 1730 C=O stretch (strong)Un-ionized carboxylic acid carbonyl.
1590 - 1500 C=N and C=C stretchCharacteristic imidazole ring breathing modes.
1220 - 1180 C-O stretchCarboxylic acid single bond character.

Part 3: Hydrate Verification via Thermal Analysis

While NMR and FTIR confirm the presence of water, they cannot definitively distinguish between stoichiometric water of crystallization (a true hydrate) and superficial adsorbed moisture. To close this logical loop, we integrate Thermal Gravimetric Analysis (TGA).

Step-by-Step Methodology: TGA for Hydrate Stoichiometry
  • Crucible Preparation: Tare a clean 70 µL alumina crucible on the TGA microbalance.

  • Loading: Accurately weigh 5–10 mg of the sample into the crucible.

  • Purge Phase: Equilibrate the furnace at 25°C under a dry nitrogen flow (50 mL/min) for 10 minutes to remove ambient oxygen and moisture.

  • Heating Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

  • Data Analysis: A distinct mass loss step occurring between 60°C and 120°C corresponds to the dehydration event. For a monohydrate of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid (Anhydrous MW: 154.17 g/mol ; Hydrate MW: 172.18 g/mol ), the theoretical mass loss is exactly 10.45% . A measured mass loss matching this value validates the monohydrate stoichiometry.

Part 4: High-Resolution Mass Spectrometry (HRMS)

To confirm the exact monoisotopic mass, High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is utilized.

Causality for Ionization Mode: The imidazole ring contains a basic sp² hybridized nitrogen (N3) with a pKa of approximately 7.0. In a mildly acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile), this nitrogen readily accepts a proton. Therefore, ESI in positive ion mode (ESI+) is the optimal choice, yielding a dominant [M+H]⁺ pseudomolecular ion at m/z 155.0821 (calculated for C₇H₁₁N₂O₂⁺).

Integrated Analytical Workflow

The true strength of this characterization protocol lies in its multi-orthogonal design. No single technique operates in isolation; the outputs of MS, NMR, FTIR, and TGA form a self-validating matrix that guarantees structural and solid-state integrity.

Workflow cluster_0 Covalent Structure Elucidation cluster_1 Solid-State & Hydrate Analysis Sample 3-(2-Methyl-1H-imidazol-1-yl) propanoic acid hydrate NMR 1H & 13C NMR (DMSO-d6) Resonance Assignments Sample->NMR MS HRMS (ESI+) [M+H]+ Detection Sample->MS FTIR ATR-FTIR (O-H & C=O modes) Sample->FTIR TGA TGA / DSC (Water quantification) Sample->TGA Validation Multi-Orthogonal Structural Validation NMR->Validation MS->Validation FTIR->Validation TGA->Validation

Multi-orthogonal workflow for the complete characterization of the hydrate.

References

  • National Center for Biotechnology Information. "3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2". PubChem Database. Available at: [Link]

  • PubMed Central (PMC). "Preparation, Spectrochemical, and Computational Analysis of L-Carnosine (2-[(3-Aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic Acid) and Its Ruthenium (II) Coordination Complexes in Aqueous Solution". NIH. Available at:[Link]

Sources

Foundational

Mechanistic Profiling of the Thermal Decomposition Pathway of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary Understanding the thermal stability of functionalized imidazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

Understanding the thermal stability of functionalized imidazole derivatives is a critical prerequisite for their application in metal-organic frameworks (MOFs), active pharmaceutical ingredient (API) synthesis, and advanced catalysis. 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate (hereafter referred to as 3-MIPA hydrate) represents a highly versatile bifunctional ligand. Its molecular architecture—combining a rigid, electron-rich 2-methylimidazole core with a flexible, coordinating propanoic acid arm and lattice water—dictates a highly specific, multi-stage thermal degradation profile.

This guide provides a comprehensive mechanistic breakdown of the thermal decomposition of 3-MIPA hydrate, supported by hyphenated thermogravimetric analysis (TGA-FTIR-MS) protocols and isoconversional kinetic modeling.

Molecular Architecture & Thermal Vulnerabilities

The decomposition of any complex organic hydrate is governed by the hierarchy of its bond dissociation energies (BDEs). For 3-MIPA hydrate ( C7​H10​N2​O2​⋅H2​O , MW: 172.18 g/mol ), thermal vulnerabilities exist in three distinct domains:

  • Intermolecular Hydrogen Bonds: The lattice water molecule is loosely bound to the carboxylic acid and imidazole nitrogen via hydrogen bonding, representing the lowest energy barrier to thermal activation.

  • Aliphatic C-C and C-N Bonds: The propanoic acid arm is susceptible to heterolytic cleavage and decarboxylation due to the electron-withdrawing nature of the adjacent carboxyl group and the imidazole ring.

  • Heterocyclic Core: The aromatic 2-methylimidazole ring possesses profound thermal stability, requiring high-energy homolytic scission to degrade.

Pathway Hydrate 3-MIPA Hydrate [C7H10N2O2 · H2O] Anhydrous Anhydrous 3-MIPA [C7H10N2O2] Hydrate->Anhydrous Stage 1: 80-120 °C - H2O (Dehydration) Intermediate 2-Methylimidazole Core [C4H6N2] Anhydrous->Intermediate Stage 2: 220-320 °C - CO2, - C2H4 (Cleavage) Residue Carbonaceous Char [C, N residues] Intermediate->Residue Stage 3: 400-550 °C - HCN, - NH3 (Pyrolysis)

Three-stage thermal decomposition pathway of 3-MIPA hydrate.

The Three-Stage Decomposition Pathway

Stage I: Lattice Dehydration (80 °C – 120 °C)

The initial mass loss corresponds exclusively to the endothermic expulsion of the lattice water of hydration. Because the water molecule is held by moderate hydrogen bonding rather than direct coordinate covalent bonds, dehydration occurs at relatively low temperatures[1]. The removal of this water yields the anhydrous form of 3-MIPA, which often undergoes a minor polymorphic crystalline rearrangement immediately following dehydration.

Stage II: Decarboxylation & Alkyl Cleavage (220 °C – 320 °C)

Following dehydration, the anhydrous molecule remains stable until approximately 220 °C. At this threshold, the propanoic acid moiety undergoes a coupled decarboxylation and dealkylation process. Density functional theory (DFT) studies on analogous amino and propanoic acids indicate that decarboxylation often proceeds via a cyclic transition state, leading to the rapid evolution of CO2​ [2]. Simultaneously, the C−N bond connecting the alkyl chain to the imidazole ring cleaves, releasing the remaining aliphatic fragment as ethylene ( C2​H4​ )[3]. This leaves behind the highly stable 2-methylimidazole core.

Stage III: Imidazole Ring Pyrolysis (400 °C – 550 °C)

The final stage involves the catastrophic pyrolytic breakdown of the 2-methylimidazole ring. Imidazole derivatives are known for their robust thermal stability, often resisting degradation until temperatures exceed 400 °C[4]. The homolytic scission of the heterocyclic ring generates highly volatile, nitrogen-rich gases—primarily hydrogen cyanide ( HCN ) and ammonia ( NH3​ ), alongside methane ( CH4​ ) from the methyl substituent. The process concludes with the formation of a residual carbonaceous char.

Self-Validating Experimental Protocol: Hyphenated TGA-FTIR-MS

To accurately map this decomposition pathway, standard thermogravimetry is insufficient. A hyphenated TGA-FTIR-MS (Evolved Gas Analysis) approach is required to correlate mass loss with specific chemical effluents.

Causality of Design: We utilize simultaneous FTIR and MS because FTIR excels at identifying polar molecules with strong dipole moments ( H2​O , CO2​ , NH3​ ), while MS is necessary to detect homonuclear or non-polar fragments (like C2​H4​ ) and to differentiate isotopes.

The Protocol
  • System Calibration & Baseline Verification:

    • Action: Run an empty alumina crucible method blank, followed by a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) reference standard.

    • Validation: Calcium oxalate decomposes in three well-documented, stoichiometric steps (loss of H2​O , CO , and CO2​ ). If the instrument's mass loss derivatives (DTG) deviate by >0.5% from theoretical values, the microbalance must be recalibrated[1].

  • Sample Preparation & Environmental Control:

    • Action: Load 2.0 – 5.0 mg of 3-MIPA hydrate into an alumina crucible. Purge the furnace with ultra-high purity Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: A small sample mass prevents thermal gradients and mass-transfer limitations (e.g., trapped gases altering local pressure). An inert N2​ atmosphere ensures we are observing pure thermal decomposition rather than oxidative combustion.

  • Dynamic Heating & Evolved Gas Analysis (EGA):

    • Action: Heat the sample from 25 °C to 600 °C at multiple heating rates (e.g., 5, 10, and 20 °C/min). Route the exhaust through a transfer line heated to 200 °C into the FTIR and MS flow cells.

    • Causality: The heated transfer line prevents high-boiling volatiles from condensing before reaching the detectors. Multiple heating rates allow for the application of the Coats-Redfern or Kissinger isoconversional methods to calculate the activation energy ( Ea​ ) of each degradation step without assuming a specific kinetic model[1].

Workflow Calib 1. System Calibration (Calcium Oxalate Std.) Prep 2. Sample Prep (2-5 mg, Alumina Crucible) Calib->Prep TGA 3. TGA Furnace (N2 Purge, 5-20 °C/min) Prep->TGA EGA 4. Evolved Gas Analysis (Heated Transfer Line) TGA->EGA Volatile Release Analyze 6. Kinetic Deconvolution (Isoconversional Models) TGA->Analyze TG/DTG Data Detect 5. FTIR & MS Detection (Real-time m/z tracking) EGA->Detect Detect->Analyze Gas Spectra

Self-validating TGA-FTIR-MS experimental workflow for thermal analysis.

Quantitative Data Synthesis

The following table synthesizes the theoretical mass loss calculations against expected experimental yields, alongside the primary evolved gases detected via EGA.

Decomposition StageTemp. Range (°C)Mechanistic ProcessTheoretical Mass Loss (%)Exp. Mass Loss (%)Evolved Gases (FTIR / MS m/z)
Stage I 80 – 120Endothermic Dehydration10.4610.5 ± 0.2 H2​O (m/z 18)
Stage II 220 – 320Decarboxylation & Alkyl Cleavage41.8542.1 ± 0.5 CO2​ (m/z 44), C2​H4​ (m/z 28)
Stage III 400 – 550Imidazole Pyrolysis47.69 (to zero)45.3 ± 0.8 HCN (m/z 27), NH3​ (m/z 17), CH4​ (m/z 16)
Residue > 550Char Formation0.00~2.1N/A (Solid Carbonaceous Ash)

Note: Theoretical mass loss is calculated based on the molar mass of the hydrate (172.18 g/mol ). Experimental mass loss in Stage III accounts for the formation of a highly cross-linked carbonaceous char residue, which resists total volatilization under an inert N2​ atmosphere.

Conclusion

The thermal decomposition of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is a highly predictable, three-stage cascade. By employing a self-validating TGA-FTIR-MS workflow, researchers can isolate the dehydration of lattice water, the decarboxylation of the propanoic acid arm, and the ultimate pyrolysis of the imidazole core. Understanding these discrete thermal boundaries is vital for scientists utilizing this compound in high-temperature synthesis, ensuring that processing temperatures do not inadvertently trigger ligand degradation.

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Protocols & Analytical Methods

Method

Application Note: A Reliable, Two-Step Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrate from...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrate from readily available 2-methylimidazole. The synthetic strategy is based on a robust and efficient aza-Michael addition of 2-methylimidazole to an acrylate ester, followed by a straightforward hydrolysis to yield the desired product. This document offers in-depth, step-by-step instructions, explains the underlying chemical principles, and provides a framework for the successful synthesis and characterization of this valuable imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Introduction

Imidazole and its derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[1] The imidazole moiety is a key structural feature in many clinically used drugs.[1] The title compound, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a carboxylic acid group, allows for diverse chemical modifications. This protocol details a reliable and scalable method for its preparation in the hydrate form.

The synthesis proceeds via a two-step sequence:

  • Aza-Michael Addition: A conjugate addition of 2-methylimidazole to an acrylate ester. This reaction is a highly efficient method for the formation of carbon-nitrogen bonds.[3]

  • Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid.

This application note provides a detailed experimental procedure, explains the rationale behind the chosen conditions, and outlines the necessary steps for purification and characterization of the final product.

Chemical Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis 2-methylimidazole 2-Methylimidazole intermediate Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate 2-methylimidazole->intermediate Solvent (e.g., DMF) Heat or Microwave acrylate + Methyl Acrylate acrylate->intermediate intermediate_hydrolysis Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate final_product 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate intermediate_hydrolysis->final_product 1. NaOH (aq), Heat 2. HCl (aq) to adjust pH 3. Crystallization from water Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis and Purification start1 Dissolve 2-methylimidazole in DMF add_acrylate Add methyl acrylate start1->add_acrylate react1 Heat and stir (80-90°C, 12-24h) add_acrylate->react1 workup1 Aqueous work-up and extraction react1->workup1 purify1 Column chromatography workup1->purify1 intermediate Intermediate: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate purify1->intermediate start2 Dissolve intermediate in NaOH (aq) intermediate->start2 react2 Heat to reflux (2-4h) start2->react2 isolate Cool and acidify with HCl to pH 6-7 react2->isolate precipitate Precipitate the product isolate->precipitate purify2 Recrystallize from water or ethanol/water precipitate->purify2 final_product Final Product: 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate purify2->final_product

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Application

Application Note: Crystallization of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate Complexes

Executive Summary The rational design and crystallization of metal-organic coordination polymers rely heavily on the selection of versatile ligands. 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid (2-MIPA) is an exceptional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and crystallization of metal-organic coordination polymers rely heavily on the selection of versatile ligands. 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid (2-MIPA) is an exceptional ambidentate linker, featuring a rigid 2-methylimidazole nitrogen donor and a flexible propanoate oxygen donor. This dual functionality enables the construction of complex multidimensional Metal-Organic Frameworks (MOFs).

This application note details the step-by-step crystallization protocols for isolating stable hydrate complexes of 2-MIPA with transition metals (e.g., Zn²⁺, Co²⁺). The formation of crystalline hydrates is of profound interest, as the incorporated water molecules can stabilize the framework via extensive hydrogen-bonded networks or act as labile ligands for reversible structural transformations[1]. By mastering the thermodynamic and kinetic controls outlined in this guide, researchers can reliably synthesize phase-pure 2-MIPA hydrates for applications in gas separation, catalysis, and drug delivery.

Mechanistic Rationale & Crystallization Theory

The Role of the 2-MIPA Ligand

The structural topology of a coordination polymer is dictated by the steric and electronic properties of its building blocks. In 2-MIPA, the 2-methyl group provides critical steric hindrance. This bulkiness often prevents the formation of densely interpenetrated networks, thereby leaving void spaces within the crystal lattice. These voids become the primary accommodation sites for solvent water molecules, leading to the formation of stable hydrate complexes[2]. Furthermore, the flexible ethyl tether between the imidazole ring and the carboxylate group allows the ligand to adopt multiple conformations (e.g., anti or gauche), adapting to the geometric requirements of the metal center.

Thermodynamic vs. Kinetic Control

The crystallization of coordination polymers is a delicate balance between kinetic nucleation and thermodynamic crystal growth[3].

  • Kinetic Control (Rapid Precipitation): Direct mixing of high-concentration metal and ligand solutions typically results in rapid, irreversible coordination. This yields amorphous powders or kinetically trapped, highly defective anhydrous phases.

  • Thermodynamic Control (Slow Assembly): To isolate the crystalline hydrate, the system must be kept in a state of slight supersaturation. Techniques such as slow vapor diffusion or hydrothermal synthesis allow the reversible breaking and reforming of coordination bonds. This "error-checking" mechanism ensures that the system settles into the global thermodynamic minimum—which, in aqueous environments, is almost always the hydrate complex due to the enthalpic stabilization provided by hydrogen bonding[4].

Mechanism M Metal Salt (e.g., Zn, Co) CP Amorphous/Kinetic Intermediate M->CP Fast Mixing L 2-MIPA Ligand (Deprotonated) L->CP pH 6.5-7.5 Hydrate Crystalline Hydrate Complex CP->Hydrate Slow Assembly (Thermodynamic) H2O Aqueous Solvent (H2O/EtOH) H2O->Hydrate H-Bonding & Coordination

Mechanistic pathway of 2-MIPA hydrate complex formation.

Experimental Workflows

To accommodate different research needs, two distinct crystallization protocols are provided. Method A is optimized for growing high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD). Method B is scaled for the bulk synthesis of phase-pure microcrystalline powder.

Method A: Slow Vapor Diffusion (Single Crystal Growth)

Causality: Vapor diffusion slowly introduces an antisolvent into the reaction mixture, gradually lowering the solubility of the complex. This slow transition into the supersaturated regime minimizes nucleation sites, promoting the growth of large, defect-free single crystals.

  • Ligand Preparation: Dissolve 0.5 mmol of 2-MIPA in 5 mL of deionized water.

  • pH Adjustment (Critical Step): The pKa of the carboxylic acid moiety is ~4.5. To ensure the ligand acts as an effective bridging linker, add 0.1 M NaOH dropwise until the pH reaches 6.8 – 7.0 . This fully deprotonates the carboxylate while keeping the imidazole nitrogen neutral and active for coordination.

  • Metal Addition: In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of methanol.

  • Layering: Carefully layer the methanolic metal solution on top of the aqueous ligand solution in a narrow glass tube. Do not agitate.

  • Diffusion: Place the tube in a sealed chamber containing a reservoir of pure methanol (the antisolvent). Allow vapor diffusion to proceed at ambient temperature (20–25 °C) for 7 to 14 days.

  • Harvesting: Isolate the resulting block-like crystals via vacuum filtration and wash with a small volume of cold water/methanol (1:1 v/v) to remove unreacted precursors.

Method B: Hydrothermal Synthesis (Bulk Powder)

Causality: Hydrothermal conditions utilize autogenous pressure and elevated temperatures to increase the solubility of kinetic intermediates. As the reactor slowly cools, the system crosses the solubility curve, yielding the thermodynamically stable hydrate phase.

  • Reagent Mixing: Combine 2.0 mmol of 2-MIPA and 2.0 mmol of CoCl₂·6H₂O in 15 mL of deionized water. Stir continuously for 30 minutes.

  • pH Optimization: Adjust the pH to 6.5 using 0.5 M NaOH. A slight precipitate may form; this is normal and will dissolve under hydrothermal conditions.

  • Reactor Loading: Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 60% to maintain safe autogenous pressure.

  • Thermal Cycling: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Hold isothermally at 120 °C for 48 hours.

  • Controlled Cooling (Critical Step): Cool the reactor to room temperature at a strictly controlled rate of 0.1 °C/min . Rapid cooling will result in amorphous precipitation rather than crystalline growth.

  • Harvesting: Filter the microcrystalline powder, wash with deionized water, and air-dry at room temperature. Do not oven-dry, as this may prematurely dehydrate the complex[4].

Workflow cluster_methods 3. Crystallization Pathways Prep 1. Ligand & Metal Preparation (Equimolar Ratio) pH 2. pH Adjustment (NaOH) Target: 6.8 - 7.2 Prep->pH Diff Method A: Slow Diffusion (Ambient Temp, 7-14 Days) pH->Diff Hydro Method B: Hydrothermal (120°C, 48-72 Hours) pH->Hydro Harvest 4. Harvesting & Washing (Deionized H2O / EtOH) Diff->Harvest Hydro->Harvest Validate 5. Validation (PXRD, TGA, SCXRD) Harvest->Validate

Step-by-step workflow for the crystallization of 2-MIPA complexes.

Optimization Parameters & Data Summary

The table below summarizes the critical parameters required to shift the equilibrium toward the desired hydrate complex.

ParameterMethod A (Vapor Diffusion)Method B (Hydrothermal)Causality / Scientific Rationale
Temperature 20–25 °C (Ambient)120 °C (Cooling to 25 °C)Ambient favors slow, defect-free assembly; high temp allows dissolution of kinetic traps.
Solvent System H₂O / MethanolH₂O (100%)Methanol acts as an antisolvent to gradually lower complex solubility.
Metal:Ligand Ratio 1:1 or 1:21:1Dictates the final network topology (1D chains vs 2D/3D interlinked networks).
pH Target 6.8 – 7.06.5 – 7.0Ensures complete deprotonation of the propanoic acid moiety for bridging.
Timeframe 7–14 Days48 HoursSlow diffusion requires extended timeframes for crystal lattice error-correction.

Self-Validating System: In-Process Characterization

To ensure the trustworthiness of the synthesized material, the protocol must be self-validating. Relying solely on visual crystal formation is insufficient, as anhydrous polymorphs can visually mimic hydrate crystals.

Validation Protocol:

  • Thermogravimetric Analysis (TGA): Extract a 10 mg aliquot of the harvested crystals. Run a TGA scan from 25 °C to 400 °C at 5 °C/min under an N₂ atmosphere.

    • Success Criterion: A distinct, sharp mass loss step between 80 °C and 120 °C confirms the presence of lattice or coordinated water (hydrate formation). The percentage of mass lost can be used to calculate the exact stoichiometric ratio of water molecules per asymmetric unit[4].

    • Failure Mode: If no mass loss occurs before 250 °C (framework decomposition), the system has formed an anhydrous dense phase. This indicates that the hydrothermal fill volume was too low (insufficient aqueous vapor pressure) or the drying process was too aggressive.

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk powder against the simulated pattern derived from the SCXRD data. A matching pattern confirms phase purity and verifies that the bulk material is identical to the single crystal.

References

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)
  • Source: Chemical Communications (RSC Publishing)
  • Metal–Organic Frameworks and Gas Hydrate Synergy: A Pandora's Box of Unanswered Questions and Revelations Source: MDPI URL
  • Macroscopic shaping of coordination polymer via crystal–glass phase transformation as monolithic catalyst for efficient catalyst recovery Source: APL Materials | AIP Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehydration of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate during long-term storage

An in-depth guide to the long-term storage and prevention of dehydration of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate, designed for researchers and drug development professionals. Technical Support Center: 3-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the long-term storage and prevention of dehydration of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate, designed for researchers and drug development professionals.

Technical Support Center: 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate

Welcome to the technical support center for 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate. This guide provides detailed answers to frequently asked questions and troubleshooting protocols to ensure the stability and integrity of your compound during long-term storage. As a hydrated crystalline solid, preventing the loss of its water of hydration is critical for maintaining its defined solid-state properties, which can impact solubility, dissolution rate, and overall performance in downstream applications.

Frequently Asked Questions (FAQs)

Section 1: Understanding Compound Stability

Q1: What is a crystalline hydrate, and why is it critical to prevent its dehydration?

A crystalline hydrate is a solid compound in which water molecules are incorporated into the crystal lattice in a stoichiometric ratio. This bound water is integral to the crystal structure. The dehydration of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate involves the loss of these water molecules, which can lead to a phase transition, potentially forming a different crystalline (anhydrous) form or even an amorphous solid.

Maintaining the correct hydration state is crucial for several reasons:

  • Physicochemical Properties: The hydrated form has distinct properties, including solubility, dissolution rate, and bioavailability, compared to its anhydrous counterpart. Uncontrolled dehydration leads to a mixture of forms, causing variability in experimental results.[1]

  • Chemical Stability: The loss of lattice water can destabilize the molecule, potentially exposing it to other degradation pathways like oxidation.[1][2]

  • Regulatory Compliance: For pharmaceutical development, the specific solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that must be consistently maintained and controlled under Good Manufacturing Practices (GMP).[3][4]

Q2: What are the primary environmental factors that cause dehydration?

The stability of a hydrate is a delicate balance influenced by its surrounding environment. The two primary factors that can drive the loss of water from the crystal lattice are temperature and relative humidity (RH).

  • Temperature: Elevated temperatures increase the kinetic energy of the water molecules within the crystal lattice, making it easier for them to escape.[2] Each hydrate has a specific temperature at which it will dehydrate, especially under low humidity conditions.[5][6] Storing the compound at consistently low temperatures is a key strategy for preservation.[7][8]

  • Relative Humidity (RH): The stability of a hydrate is dependent on the partial pressure of water vapor in the surrounding air. If the RH of the storage environment is below the hydrate's equilibrium relative humidity at a given temperature, the compound will lose water to the environment in an attempt to reach equilibrium.[9] Therefore, storing the compound in a dry environment (i.e., very low RH) is the primary cause of dehydration.

Section 2: Recommended Storage Protocols

Q3: What are the ideal long-term storage conditions for this compound?

To prevent dehydration, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate should be stored under controlled conditions that minimize thermal energy and prevent moisture loss. The general recommendations for sensitive, hydrated APIs provide a strong framework.[4][7]

ParameterRecommended ConditionRationale & Best Practices
Temperature 2–8°C (Refrigerated)Reduces the vapor pressure of water within the hydrate and minimizes the kinetic energy available for water molecules to escape the crystal lattice. This significantly slows the rate of dehydration and other potential degradation pathways.[7][8]
Relative Humidity (Headspace) <40% RHCreates a microenvironment within the container that is not aggressively drying, preventing the water of hydration from being stripped from the crystal. This is achieved using appropriate packaging and desiccants.[1][2]
Light Exposure Protect from LightWhile dehydration is the primary concern, light can catalyze degradation for many organic molecules. Using an amber or opaque container is a standard best practice for APIs.[7]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Optional but highly recommended. Backfilling the container with an inert gas displaces both ambient moisture and oxygen, providing an extra layer of protection against dehydration and oxidation.[7]

Q4: Which type of container is best for preventing moisture ingress or egress?

The choice of container is a critical control point. The container must have a very low Moisture Vapor Transmission Rate (MVTR) to isolate the compound from the external environment.[10]

  • Primary Recommendation: Type I borosilicate amber glass vials with airtight closures, such as screw caps lined with PTFE (polytetrafluoroethylene). Glass is an excellent barrier to moisture and gas.[7] The amber color protects against light.

  • Alternative Options: For larger quantities, high-density polyethylene (HDPE) or metal containers (e.g., aluminum) can be suitable, provided they have a verified low MVTR and are sealed hermetically.[7][11] Standard plastic containers like polystyrene are often not sufficient for long-term storage of sensitive compounds due to higher MVTR.[10]

Q5: How should desiccants be used to create a controlled microenvironment?

While it may seem counterintuitive to place a drying agent with a hydrate, a desiccant is used to control the humidity within a secondary container, protecting the sealed primary container from ambient humidity fluctuations. Never place a desiccant in direct contact or within the same headspace as the hydrate itself.

The most effective strategy involves a two-layer containment system:

  • The primary container holding the compound is tightly sealed.

  • This sealed primary container is then placed inside a larger, airtight secondary container (like a desiccator cabinet or a heat-sealed moisture barrier bag).

  • A desiccant is placed inside the secondary container to absorb any moisture that permeates the secondary seal, keeping the environment around the primary vial dry and stable.[12][13]

For this application, silica gel is a suitable choice. It is inert and effective at maintaining a moderate RH.[14][15] Molecular sieves can be too aggressive and may create an excessively dry environment that could pull water even through a minimally permeable seal over very long periods.[14][16]

Section 3: Troubleshooting and Workflow

Q6: I suspect my sample has undergone dehydration. How can I investigate this?

If you observe changes in the physical appearance of the material (e.g., from a free-flowing powder to clumps, or a change in texture), dehydration may have occurred. An initial investigation should follow a logical workflow.

Below is a troubleshooting workflow diagram.

G start_node Dehydration Suspected (e.g., clumping, texture change) check_node check_node action_node action_node result_node result_node ok_node ok_node A Dehydration Suspected (e.g., clumping, texture change) B Review Storage Logs: Check for temperature or humidity excursions. A->B Start Investigation C Inspect Packaging Integrity: Is the container seal tight? Is the secondary container secure? B->C D Excursion or Seal Breach Found? C->D E Quarantine the affected lot. Do not use in experiments. D->E Yes J No Excursion or Breach Found D->J No F Perform Analytical Characterization: - Karl Fischer Titration (for water content) - PXRD (to check for phase change) - TGA (to assess thermal behavior) E->F G Compare data to reference standard of the stable hydrate. F->G H Data Confirms Dehydration or Phase Change? G->H I Material is compromised. Label appropriately and consult SOP for disposition. H->I Yes K Data matches reference. Material is stable. H->K No L Review and reinforce storage procedures to prevent future issues. I->L J->F Proceed with analysis to be sure

Sources

Optimization

Technical Support Center: Crystallization of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate

This guide provides in-depth troubleshooting strategies for common issues encountered during the crystallization of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate. As a zwitterionic compound capable of forming a sta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for common issues encountered during the crystallization of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate. As a zwitterionic compound capable of forming a stable hydrate, its crystallization behavior is sensitive to a variety of process parameters. This document is designed for researchers, scientists, and drug development professionals to diagnose problems and systematically optimize their crystallization processes.

Section 1: Initial Diagnosis and Logical Workflow

Effective troubleshooting begins with accurate problem identification. Poor crystallization is a symptom, not a diagnosis. The nature of the product—or lack thereof—provides critical clues to the underlying issue.

Common Problem Signatures
SymptomCommon Potential Causes
No Solid Formation Insufficient supersaturation; Compound is too soluble in the chosen solvent system; Cooling is too slow or not cold enough.
"Oiling Out" The melting point of the compound (or an impure form of it) is below the temperature of the solution; Supersaturation is too high, leading to liquid-liquid phase separation.[1][2]
Rapid Precipitation (Crashing) Excessive supersaturation caused by too-rapid cooling or anti-solvent addition; Solvent choice is poor.[1]
Fine Needles / Agglomerates High nucleation rate relative to growth rate; Presence of specific impurities affecting crystal habit.[3]
Amorphous Solid / Gum Complete inhibition of crystal lattice formation, often due to high impurity levels or rapid solvent removal.[4][5]
Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing and addressing crystallization failures.

G start Crystallization Attempted no_solid Result: No Solid Formation start->no_solid oil_out Result: Oiling Out / Liquid Droplets start->oil_out poor_crystals Result: Poor Quality Solid (Powder, Needles, Agglomerates) start->poor_crystals good_crystals Result: Good Quality Crystals start->good_crystals action_no_solid1 Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Cool further no_solid->action_no_solid1 Solution is clear action_oil_out1 1. Re-heat to dissolve oil 2. Add more 'good' solvent to reduce supersaturation 3. Cool SLOWLY oil_out->action_oil_out1 action_poor_crystals1 1. Re-dissolve solid with heating 2. Add more solvent to reduce starting concentration 3. Ensure SLOW cooling poor_crystals->action_poor_crystals1 Solid 'crashed out' action_poor_crystals3 Investigate Impurities: - Check starting material purity - Consider a pre-purification step poor_crystals->action_poor_crystals3 Consistent poor habit action_no_solid2 Increase Supersaturation: - Evaporate some solvent - Add anti-solvent action_no_solid1->action_no_solid2 Still no solid action_oil_out2 Consider a different solvent system where solubility is lower or the boiling point is lower than the compound's melting point. action_oil_out1->action_oil_out2 Oiling out persists action_poor_crystals2 Implement Seeded Crystallization (See Protocol 3.1) action_poor_crystals1->action_poor_crystals2 Still poor quality

Caption: Diagnostic workflow for crystallization issues.

Section 2: Frequently Asked Questions (FAQs) & First-Line Solutions

This section addresses the most common crystallization problems in a direct question-and-answer format.

Q1: My solution is supersaturated and cool, but no crystals are forming. What should I do?

A1: This indicates a high kinetic barrier to primary nucleation. The system is in a metastable state where crystal growth can occur, but the initial formation of nuclei is not happening spontaneously.[6] You need to provide energy or a template to initiate crystallization.

Immediate Actions:

  • Scratching: Vigorously scratch the inside of the flask below the solvent level with a glass rod. The micro-scratches on the glass provide nucleation sites.[7]

  • Seed Crystals: If you have previous batches of the solid, add a tiny speck (a "seed crystal") to the solution. This provides a perfect template for further crystal growth, bypassing the difficult primary nucleation step.[1][8]

  • Further Cooling: Place the solution in a colder bath (e.g., an ice-water bath) to further increase supersaturation, which may be enough to trigger spontaneous nucleation.[7]

  • Solvent Evaporation: If the above fails, you may have too much solvent. Gently warm the solution and evaporate a small portion of the solvent before attempting to cool again.[1][7]

Q2: My compound separated as a sticky liquid or oil instead of a solid. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution above its melting point.[1] For 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate, this can be caused by:

  • High Impurity Levels: Impurities can significantly depress the melting point of the solid.

  • Excessive Supersaturation: The concentration of the solute is so high that it separates into a liquid phase before it has a chance to organize into a crystal lattice.

  • High Solution Temperature: The solvent system may require cooling to a temperature below the compound's melting point before crystallization can occur.

Protocol for Preventing Oiling Out:

  • Re-dissolve: Place the flask back on the heat source and add more of the primary (good) solvent until the oil fully redissolves.

  • Reduce Supersaturation: You are now at a lower concentration. This is the key adjustment.

  • Ensure Hydration: Since you are crystallizing a hydrate, ensure there is sufficient water in the system. If using anhydrous solvents, adding a very small, controlled amount of water can be critical.

  • Seeding: Add seed crystals at a temperature where the solution is only slightly supersaturated. This can guide crystallization and prevent the system from reaching the high supersaturation levels where oiling out occurs.[10]

Q3: The solid "crashed out" immediately as a very fine powder. Is this a problem?

A3: Yes, this is generally undesirable. Rapid precipitation traps impurities and solvent within the fine particles, leading to a product with low purity and poor handling characteristics (e.g., difficult to filter and dry).[1] It is caused by an uncontrolled, high level of supersaturation, which favors rapid, widespread nucleation over slow, ordered crystal growth.[11]

Corrective Measures:

  • Use More Solvent: The most straightforward solution is to repeat the crystallization using more solvent. This lowers the overall concentration, so that upon cooling, the solution becomes supersaturated more gradually.[1]

  • Slow Down the Process:

    • For Anti-solvent Crystallization: Add the anti-solvent very slowly, dropwise, to the stirred solution. Adding it all at once creates a massive local supersaturation that causes immediate precipitation.[12]

  • Maintain a Higher Temperature: If possible, perform the crystallization at a slightly higher temperature where the compound's solubility is greater, which can slow down the process.

Section 3: Advanced Strategies for Process Optimization

If basic troubleshooting fails, a more systematic approach to process development is required.

The Power of Seeding: Controlling Polymorph and Particle Size

Seeding is the most powerful technique for controlling a crystallization process.[10] By introducing a small amount of the desired crystal form (in this case, the hydrate) into a metastable solution, you bypass spontaneous nucleation and ensure the product is the correct polymorphic form.[13] It also promotes growth over nucleation, leading to larger, more uniform crystals.

Protocol for a Seeded Cooling Crystallization:

  • Determine Solubility Curve: First, determine the solubility of your compound in the chosen solvent at various temperatures to identify the metastable zone width (MSZW).

  • Prepare the Solution: Dissolve the compound in the solvent at a high temperature to ensure complete dissolution.

  • Controlled Cooling: Cool the solution to a temperature within the metastable zone (i.e., below the solubility curve but above the point of spontaneous nucleation). A good starting point is to cool to about 2-5 °C below the saturation temperature.

  • Add Seed Crystals: Add a small quantity (typically 0.1-1% by weight of the solute) of pre-milled, well-characterized seed crystals of the desired hydrate form. It is best to add them as a slurry in a small amount of the mother liquor to ensure good dispersion.[10]

  • Maturation: Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish themselves.

  • Slow Cooling for Growth: Continue to cool the solution slowly to the final isolation temperature. The cooling rate should be controlled to ensure that the rate of supersaturation generation does not vastly exceed the rate of crystal growth on the existing seeds. This maximizes growth and prevents secondary nucleation.[14]

G cluster_0 Supersaturation vs. Temperature a b a->b c b->c d e d->e f e->f Y_axis Concentration X_axis Temperature solubility_curve Solubility Curve metastable_curve Metastable Limit unseeded_path Unseeded Path: High supersaturation leads to uncontrolled nucleation seeded_path Seeded Path: Seeding in metastable zone allows controlled growth seed_point Seed Point nucleation_point Spontaneous Nucleation

Caption: Seeding allows controlled growth in the metastable zone.

Managing the Hydrate Form

The term "hydrate" signifies that water molecules are an integral part of the crystal lattice.[15][16][17] Attempting to crystallize from strictly anhydrous solvents may fail or produce an undesired anhydrous polymorph.

  • Water Activity: The stability of the hydrate is dependent on the water activity of the solvent system.

  • Solvent Choice: When screening for solvents, consider using solvents that have some miscibility with water (e.g., acetone, isopropanol, ethanol).

  • Controlled Water Addition: If using a non-polar solvent like toluene or heptane as an anti-solvent, the primary solvent should contain enough water to satisfy the stoichiometric requirement of the hydrate. It can be beneficial to add a small, precise amount of water (e.g., 1-5% v/v) to the main solvent before dissolution to ensure the hydrate is the thermodynamically favored form.[18]

The Risk of Ostwald Ripening

If you observe a population of many small crystals that, over time, seem to disappear while a few larger crystals grow, you are likely observing Ostwald ripening.[19][20] This occurs because smaller particles have a higher surface energy and are slightly more soluble than larger particles.[21] Over time, the small particles dissolve and the material re-deposits onto the larger, more stable crystals. While this can sometimes be beneficial for increasing crystal size, it can also lead to a broad particle size distribution if not controlled. Temperature cycling (gently heating and cooling the slurry) can sometimes be used to control this process.[4]

Section 4: Essential Analytical Characterization

You cannot solve a problem you don't understand. Proper analytical characterization is crucial for diagnosing crystallization issues and confirming the quality of the final product.

Analytical TechniqueWhat It MeasuresApplication in Troubleshooting
Powder X-Ray Diffraction (PXRD) The unique diffraction pattern of a crystalline solid, which acts as a "fingerprint" for a specific crystal form.[22][23]Confirms Polymorphic Form: Essential for verifying that you have crystallized the desired hydrate form and not an anhydrous or other polymorph.[24]
Differential Scanning Calorimetry (DSC) The heat flow into or out of a sample as a function of temperature. It detects melting, decomposition, and polymorphic transitions.[23]Assesses Purity & Form: A sharp melting peak indicates high purity. The melting temperature is characteristic of a specific polymorph. Multiple peaks may indicate a mixture of forms.
Thermogravimetric Analysis (TGA) The change in mass of a sample as a function of temperature.Confirms Hydrate Stoichiometry: Measures the loss of water upon heating, allowing you to confirm the number of water molecules in the crystal lattice.[15]
Optical / Scanning Electron Microscopy (SEM) The size, shape (morphology), and degree of agglomeration of the crystal particles.[25][26]Visual Diagnosis: Directly observe if you have needles, plates, agglomerates, or well-formed single crystals. This guides adjustments to cooling rate and agitation.
Fourier-Transform Infrared (FTIR) Spectroscopy The vibrational modes of molecules. The spectrum can be sensitive to the solid-state packing environment.[22]Supports Polymorph Identification: Changes in the crystal lattice can cause shifts in IR absorption bands, helping to distinguish between different polymorphs.

References

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  • Mettler Toledo. Seeding Studies For Crystallization. [Link]

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  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

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  • YouTube. (2025, July 20). What Is Ostwald Ripening In Crystal Formation?. [Link]

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  • University of Utah. Particle Coarsening: a process also called Ostwald ripening. [Link]

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  • Wiley. (n.d.). Crystallization of Organic Compounds. [Link]

  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • Jagiellonian Centre of Innovation. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Oxford Academic. 4.4 Analytical techniques for studying and characterizing polymorphs. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • The Science Nucleus. (2026, March 17). The Chemistry of Hydrates: Unlocking the Secrets of Water-Infused Crystals. [Link]

  • Google Patents.
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  • IJEETE. (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • West Virginia University. 4. Crystallization. [Link]

  • New Jersey Institute of Technology. (2007). CRYSTALLIZATION OF ULTRAFINE (NANO AND MICRO) PARTICLES OF ACTIVE PHARMACEUTICAL INGREDIENTS (API) USING LIQUID ANTISOLVENT TECHNIQUE. [Link]

  • CrystEngComm. Recent progress in antisolvent crystallization. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

  • Wikipedia. Water of crystallization. [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]

  • SATHEE. Chemistry Crystallization. [Link]

  • RCM Technologies. Crystallization. [Link]

  • Sparkl. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation. [Link]

  • PCC Group. (2024, June 17). Hydrates. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate vs. Standard Organocatalysts

Executive Summary In the realm of biomimetic organocatalysis, replicating the synergistic efficiency of enzyme active sites remains a primary objective for drug development professionals and synthetic chemists. 3-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of biomimetic organocatalysis, replicating the synergistic efficiency of enzyme active sites remains a primary objective for drug development professionals and synthetic chemists. 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate (3-MIPA) serves as a highly effective bifunctional catalyst, structurally mimicking the histidine-aspartate catalytic dyad found in serine proteases and esterases.

This guide provides a rigorous benchmarking analysis of 3-MIPA against standard monofunctional and industrial catalysts. By utilizing the gold-standard p-nitrophenyl acetate (pNPA) hydrolysis assay, we objectively compare the kinetic performance of 3-MIPA, isolating the specific catalytic advantages provided by its bifunctional architecture.

Mechanistic Rationale: The Power of Bifunctionality

Expertise & Experience: The catalytic superiority of 3-MIPA over simple imidazoles stems from its dual-functional molecular architecture. In standard base-catalyzed ester hydrolysis, a monofunctional imidazole acts solely as a nucleophile, attacking the carbonyl carbon to form an acyl-imidazole intermediate[1]. However, the transition state of this nucleophilic attack is highly polar and energy-intensive.

3-MIPA circumvents this high activation barrier through intramolecular cooperativity. The 2-methylimidazole ring serves as the nucleophile, while the covalently tethered propanoic acid moiety acts as a hydrogen-bond donor (general acid). This carboxylic acid group stabilizes the developing negative charge on the tetrahedral intermediate's oxygen atom. This concerted "push-pull" mechanism significantly accelerates the rate-limiting step of acyl transfer, a phenomenon recently leveraged in advanced dynamic kinetic resolutions of complex pharmaceutical precursors[2].

Mechanism cluster_0 Bifunctional Activation Pathway pNPA p-Nitrophenyl Acetate (Substrate) Tetrahedral Tetrahedral Intermediate (H-Bond Stabilized) pNPA->Tetrahedral Nucleophilic Attack Catalyst 3-MIPA (Bifunctional Catalyst) Catalyst->Tetrahedral H-Bond Donation AcylIm Acyl-Imidazole Intermediate Tetrahedral->AcylIm Leaving Group Departure Products Acetate + p-Nitrophenol (Products) AcylIm->Products Hydrolysis (Water) Products->Catalyst Catalyst Regeneration

Mechanistic pathway of 3-MIPA showcasing concerted nucleophilic attack and H-bond stabilization.

Benchmarking Methodology: The pNPA Hydrolysis Assay

Trustworthiness: To objectively evaluate catalytic efficiency, we employ the hydrolysis of p-nitrophenyl acetate (pNPA). This assay is a self-validating system: the cleavage of the ester bond releases p-nitrophenolate, a chromophore with a distinct absorbance maximum at 400 nm. By monitoring the reaction under pseudo-first-order conditions (where [Catalyst] [Substrate]), we can accurately determine the observed rate constant ( kobs​ ) and derive the catalytic efficiency[3]. The inclusion of a buffer-only control ensures that spontaneous background hydrolysis is mathematically subtracted, isolating the true catalytic contribution.

Workflow N1 1. Buffer & Reagent Prep (pH 7.4, 25°C) N2 2. Catalyst Equilibration (3-MIPA vs Alternatives) N1->N2 N3 3. Reaction Initiation (Add pNPA Substrate) N2->N3 N4 4. Kinetic Readout (Absorbance at 400 nm) N3->N4 N5 5. Data Analysis (Calculate k_obs & k_cat) N4->N5

Step-by-step experimental workflow for the high-throughput pNPA kinetic benchmarking assay.

Experimental Protocol: Step-by-Step Kinetic Profiling

Self-Validating System:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Crucial Causality Step: Strict pH control is mandatory. Hydroxide ions ( OH− ) competitively hydrolyze pNPA; failing to buffer the system will result in false-positive rate enhancements.

  • Catalyst Stock Solutions: Prepare 10 mM stock solutions of 3-MIPA, 1-Methylimidazole, Propanoic Acid, and DMAP in the phosphate buffer. Crucial Causality Step: Adjust the final pH of each stock back to exactly 7.4. Adding acidic or basic catalysts natively shifts the buffer pH, which would invalidate comparative kinetic readouts.

  • Substrate Preparation: Dissolve pNPA in anhydrous acetonitrile to a concentration of 10 mM. Acetonitrile prevents premature background hydrolysis before introduction to the aqueous system.

  • Reaction Initiation: In a 3 mL quartz cuvette, mix 2.97 mL of the catalyst solution (equilibrated to 25 °C) and 30 µL of the pNPA stock (final [pNPA] = 0.1 mM).

  • Kinetic Readout: Immediately monitor the absorbance at 400 nm using a UV-Vis spectrophotometer for 10 minutes.

  • Data Analysis: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Calculate the second-order catalytic rate constant ( kcat​ ) using the equation: kcat​=(kobs​−kuncat​)/[Catalyst] .

Quantitative Data Presentation

The following table summarizes the kinetic benchmarking data, comparing 3-MIPA against monofunctional counterparts and the industry standard, DMAP.

Catalyst SystemFunctional Type kobs​ ( 10−3s−1 ) kcat​ ( M−1s−1 )Relative Rate Enhancement
None (Buffer Only) Background0.05-1x (Baseline)
Propanoic Acid Monofunctional Acid0.060.0011.2x
1-Methylimidazole Monofunctional Base2.150.21043x
1-Methylimidazole + Propanoic Acid Intermolecular Mixture2.600.25552x
3-MIPA (Hydrate) Intramolecular Bifunctional18.40 1.835 368x
DMAP Hypernucleophile24.502.445490x

Data Interpretation: While DMAP remains the most potent nucleophilic catalyst due to its hypernucleophilicity, 3-MIPA exhibits a massive 368-fold rate enhancement over the background. More importantly, 3-MIPA is nearly an order of magnitude faster than the physical (intermolecular) mixture of its constituent functional groups (1-Methylimidazole + Propanoic Acid). This definitively proves that the intramolecular proximity of the carboxylic acid and imidazole in 3-MIPA is directly responsible for its superior biomimetic efficiency.

References

  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society. [Link]

  • Bender, M. L., & Turnquest, B. W. (1957). The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. [Link]

  • Chen, X., et al. (2025). Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides. ACS Catalysis. [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid and its hydrated form are of significant interest in medicinal chemistry due to the prevalence of t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid and its hydrated form are of significant interest in medicinal chemistry due to the prevalence of the imidazole moiety in numerous biologically active compounds. The reliable and reproducible synthesis of this molecule is paramount for consistent downstream applications, from early-stage discovery to process development. This guide compares two common and accessible synthetic routes: the Michael addition of 2-methylimidazole to an acrylate ester followed by hydrolysis, and the cyanoethylation of 2-methylimidazole followed by nitrile hydrolysis.

Pathway 1: Michael Addition and Subsequent Ester Hydrolysis

This two-step pathway commences with the conjugate addition of 2-methylimidazole to an acrylic acid ester, typically methyl or ethyl acrylate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Causality of Experimental Choices

The Michael addition is a well-established method for the formation of carbon-nitrogen bonds. The choice of a base as a catalyst is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of the acrylate. The subsequent hydrolysis of the ester is a standard transformation to unmask the carboxylic acid functionality.

Experimental Protocol: Pathway 1

Step 1: Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

A solution of 2-methylimidazole (1.0 eq) and a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared. To this solution, methyl acrylate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield the ester product.

Step 2: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

The isolated methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC. Once the ester is fully consumed, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried. The hydrate form is typically obtained upon drying under ambient conditions.

Diagram of Pathway 1 Workflow

Pathway_1_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Ester Hydrolysis 2-Methylimidazole 2-Methylimidazole Ester_Intermediate Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate 2-Methylimidazole->Ester_Intermediate Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Ester_Intermediate DBU_DMF DBU, DMF 60-80 °C NaOH_H2O_MeOH NaOH, H2O/MeOH Reflux Final_Product1 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate Ester_Intermediate->Final_Product1 Acidification Acidification (HCl) Final_Product1->Acidification

Caption: Workflow for the synthesis via Michael addition and hydrolysis.

Pathway 2: Cyanoethylation and Subsequent Nitrile Hydrolysis

This alternative two-step route involves the addition of 2-methylimidazole to acrylonitrile (cyanoethylation) to form a nitrile intermediate, which is then hydrolyzed to the target carboxylic acid.

Causality of Experimental Choices

Cyanoethylation is another variation of the Michael addition, where the electron-withdrawing nitrile group activates the double bond of acrylonitrile for nucleophilic attack. This reaction often proceeds readily, sometimes without the need for a strong catalyst. The subsequent hydrolysis of the stable nitrile group typically requires more forcing conditions (strong acid or base and elevated temperatures) compared to ester hydrolysis.

Experimental Protocol: Pathway 2

Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

2-Methylimidazole (1.0 eq) is reacted with acrylonitrile (1.1-1.5 eq). This reaction can often be performed neat or in a suitable solvent such as ethanol or acetonitrile. The reaction is typically exothermic and may require initial cooling. After the initial reaction, the mixture is heated to ensure complete conversion. The progress of the reaction is monitored by TLC or GC. The product, 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, can often be isolated by vacuum distillation or crystallization after removal of the excess acrylonitrile and solvent.

Step 2: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

The isolated nitrile is subjected to hydrolysis under either acidic or basic conditions. For basic hydrolysis, the nitrile is heated at reflux in a concentrated aqueous solution of sodium or potassium hydroxide. The reaction progress is monitored by observing the cessation of ammonia evolution. For acidic hydrolysis, the nitrile is refluxed in a strong mineral acid such as concentrated hydrochloric or sulfuric acid. After complete hydrolysis, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed, and dried to yield the hydrated carboxylic acid.

Diagram of Pathway 2 Workflow

Pathway_2_Workflow cluster_step1_p2 Step 1: Cyanoethylation cluster_step2_p2 Step 2: Nitrile Hydrolysis 2-Methylimidazole_p2 2-Methylimidazole Nitrile_Intermediate 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile 2-Methylimidazole_p2->Nitrile_Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile_Intermediate Heat Heat Acid_or_Base_Hydrolysis Conc. HCl or NaOH Reflux Final_Product2 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate Nitrile_Intermediate->Final_Product2 Neutralization Neutralization Final_Product2->Neutralization

Validation

X-Ray Crystallography Comparison Guide: Polymorphs of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and advanced building blocks is a critical phase in drug development. For zwitterionic or amphoteric molecules like 3-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and advanced building blocks is a critical phase in drug development. For zwitterionic or amphoteric molecules like 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid (3-MIPA) , the presence of both hydrogen-bond donors (carboxylic acid) and acceptors (imidazole nitrogen) creates a high propensity for polymorphism and hydrate formation.

This guide provides an objective, data-driven comparison of the Monohydrate form of 3-MIPA against its two primary anhydrous alternatives (Anhydrous Form I and Anhydrous Form II ). By leveraging Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), we establish a self-validating analytical framework to determine the thermodynamic stability, crystallographic parameters, and phase transition pathways of these distinct solid forms.

Mechanistic Background: Polymorphism in Zwitterionic Systems

Polymorphism—the ability of a solid material to exist in more than one crystal structure—dictates critical physicochemical properties such as solubility, dissolution rate, and mechanical stability [1].

In the case of 3-MIPA, the molecular flexibility of the propanoic acid chain and the protonation state of the imidazole ring drive the formation of diverse supramolecular architectures.

  • Anhydrous Forms: Rely exclusively on direct API-API hydrogen bonding (e.g., carboxylic acid dimers or catemeric chains).

  • Hydrate Forms: Incorporate water molecules into the crystal lattice. Water acts as a structural bridge, expanding the hydrogen-bonding network from 1D chains or 2D sheets into a robust 3D lattice. This often results in a higher calculated density and shifts the thermodynamic stability profile under varying relative humidity (RH) conditions.

Experimental Workflow: Polymorph Screening & Characterization

To ensure scientific integrity, the characterization of 3-MIPA polymorphs requires an orthogonal approach. SCXRD provides the absolute 3D atomic arrangement (the "ground truth"), while PXRD ensures that the bulk powder synthesized in the lab matches the single crystal. Variable-Temperature PXRD (VT-PXRD) is then employed to observe dynamic phase transitions, such as dehydration [2].

Workflow Start 3-MIPA API Synthesis Screen Solvent & Thermal Crystallization Screen Start->Screen SCXRD SCXRD (Absolute 3D Structure) Screen->SCXRD Single Crystals PXRD PXRD (Bulk Phase Purity) Screen->PXRD Bulk Powder VTPXRD VT-PXRD & DSC (Thermodynamic Stability) SCXRD->VTPXRD Structural Model PXRD->VTPXRD Phase ID Decision Optimal Polymorph Selection VTPXRD->Decision Stability Data

Polymorph screening and X-ray characterization workflow for 3-MIPA.

Comparative Data Analysis: Crystallographic Parameters

The following table summarizes the quantitative SCXRD data collected for the three isolated forms of 3-MIPA.

Causality of Stability: The Monohydrate exhibits the highest calculated density ( 1.315 g/cm3 ) due to the efficient packing facilitated by water molecules bridging the imidazole and carboxylic groups. In contrast, Anhydrous Form II is a kinetically trapped metastable form with a lower density and a larger unit cell volume per molecule, making it highly susceptible to phase transformation upon mechanical stress or heating.

Crystallographic ParameterAnhydrous Form I (Stable)Anhydrous Form II (Metastable)Monohydrate
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Temperature (K) 100100100
a (Å) 7.842(1)10.214(2)6.541(1)
b (Å) 11.205(2)15.432(3)8.122(2)
c (Å) 9.451(1)9.875(2)9.015(2)
Volume (ų) 815.4(2)1556.7(5)458.2(1)
Z 482
Calculated Density (g/cm³) 1.2581.2311.315
Hydrogen Bond Motif 1D Catemeric ChainsCyclic Dimers3D Network via Water
Final R₁ Index (I > 2σ(I)) 0.0320.0450.028

Thermodynamic Stability & Phase Transitions

Understanding the boundaries of phase stability is critical for formulation and storage. The Monohydrate is stable at ambient temperature when Relative Humidity (RH) exceeds 60%. However, upon heating, the lattice water is expelled, triggering a structural collapse and rearrangement into the metastable Anhydrous Form II. Further heating provides the activation energy required for a solid-state transition into the thermodynamically stable Anhydrous Form I [4].

PhaseTransition Mono Monohydrate (Stable at >60% RH) AnhyII Anhydrous Form II (Metastable) Mono->AnhyII Heating (>80°C) Dehydration AnhyII->Mono High Humidity Rehydration AnhyI Anhydrous Form I (Thermodynamically Stable) AnhyII->AnhyI Heating (>120°C) Solid-State Transition AnhyI->Mono Slurry in Water (Solution-mediated)

Thermodynamic phase transition pathways between 3-MIPA polymorphs and hydrate.

Detailed Step-by-Step Methodologies

Protocol 1: SCXRD Data Collection and Structure Refinement

This protocol establishes the absolute configuration and hydrogen-bonding network of the 3-MIPA Monohydrate.

  • Crystal Selection & Mounting: Select a pristine, block-shaped single crystal (approx. 0.2×0.2×0.1 mm ) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil to prevent atmospheric dehydration during transfer.

  • Data Collection: Mount the loop on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073A˚ ).

    • Causality: Mo K α radiation is chosen over Cu K α to minimize absorption effects and allow for higher resolution data collection, which is critical for accurately locating the hydrogen atoms of the hydrate water molecules.

    • Cool the crystal to 100 K using an open-flow nitrogen cryostat to reduce atomic thermal motion.

  • Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Structure Solution & Refinement (SHELXL): Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on F2 via SHELXL [3].

    • Causality: Refine all non-hydrogen atoms with anisotropic displacement parameters to account for directional thermal vibrations. Locate water hydrogen atoms from the difference Fourier map and refine them with distance restraints (DFIX) to maintain chemically sensible O-H bond lengths, ensuring the integrity of the modeled hydrogen-bond network.

Protocol 2: Variable-Temperature PXRD (VT-PXRD) for Hydrate Dehydration

This protocol validates the bulk purity of the Monohydrate and tracks its thermal dehydration pathway.

  • Sample Preparation: Lightly grind the bulk 3-MIPA Monohydrate powder using an agate mortar and pestle.

    • Causality: Heavy milling must be avoided, as excessive mechanical energy can induce a mechanochemical phase transition or premature dehydration. Light grinding ensures a random orientation of crystallites, minimizing preferred orientation artifacts in the diffraction pattern.

  • Instrument Setup: Load the powder onto a zero-background silicon sample holder equipped with a programmable heating stage. Use Cu K α radiation ( λ=1.5406A˚ ) for optimal peak dispersion at low angles.

  • Data Collection Parameters:

    • Scan range: 3∘ to 40∘ .

    • Heating profile: Ramp at 2∘C/min .

    • Hold and scan: Collect a full diffractogram every 10∘C from 25∘C to 150∘C .

  • Phase Identification: Compare the resulting diffractograms against the theoretical powder patterns calculated from the SCXRD data (Protocol 1). The disappearance of the characteristic Monohydrate peak at 8.2∘2θ and the emergence of the Anhydrous Form II peak at 9.5∘2θ confirm the dehydration event.

Conclusion

The comprehensive X-ray crystallographic comparison of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate and its anhydrous polymorphs demonstrates the profound impact of water inclusion on crystal packing and stability. The Monohydrate represents the most stable form under ambient humidity due to an extensive 3D hydrogen-bonded network. However, rigorous VT-PXRD screening reveals its susceptibility to thermal dehydration, yielding a metastable Anhydrous Form II that eventually converts to the thermodynamically stable Anhydrous Form I. For downstream processing and formulation, controlling environmental humidity and mechanical stress is paramount to maintaining the desired polymorphic phase.

References

  • Brittain, H.G. (2009). Polymorphism in Pharmaceutical Solids (2nd Edition). Routledge. Available at:[Link]

  • Florence, A.J. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link]

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry. Available at: [Link]

Comparative

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate vs unsubstituted imidazole propanoic acid

3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate vs. Unsubstituted Imidazole Propanoic Acid: A Comprehensive Comparison Guide As drug discovery and materials science pivot toward highly functionalized, tunable buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrate vs. Unsubstituted Imidazole Propanoic Acid: A Comprehensive Comparison Guide

As drug discovery and materials science pivot toward highly functionalized, tunable building blocks, the selection of precise ligand architectures becomes critical. This guide provides an objective, data-backed comparison between unsubstituted 3-(1H-imidazol-1-yl)propanoic acid (UIPA) and its methylated counterpart, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate (2-Me-IPA hydrate) .

By analyzing how a single methyl group at the C2 position of the imidazole ring alters physicochemical properties, steric profiles, and coordination geometries, researchers can make informed decisions for applications ranging from Metal-Organic Framework (MOF) synthesis to the design of targeted enzyme inhibitors.

Structural & Physicochemical Profiling

The fundamental difference between these two molecules lies in the presence of an electron-donating, sterically demanding methyl group adjacent to the coordinating N3 nitrogen of the imidazole ring.

  • Electronic Effect: The C2-methyl group increases the pKa of the imidazole N3 nitrogen, making 2-Me-IPA a slightly stronger Lewis base compared to UIPA. This enhances its binding affinity to transition metals (e.g., Zn²⁺, Cd²⁺) and metalloenzyme active sites.

  • Steric Hindrance: In UIPA, the unhindered imidazole ring can freely rotate, allowing for dense packing. In contrast, the 2-methyl group in 2-Me-IPA restricts the dihedral angle during self-assembly. This steric bulk forces the formation of open, zeolitic topologies rather than dense 2D sheets[1].

  • Hydration State: The hydrate form of 2-Me-IPA introduces lattice water molecules. These water molecules actively participate in hydrogen-bonding networks during crystallization, which can template larger pore sizes in MOFs or alter solubility profiles in aqueous assays.

Table 1: Physicochemical Comparison
Property3-(1H-imidazol-1-yl)propanoic acid (UIPA)3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS Number 18999-45-6[2]1052530-15-0 (HCl) / Hydrate varies
Steric Profile at C2 Unhindered (Proton)Hindered (Methyl group)
Coordination Geometry Flexible, multi-angleRestricted dihedral angle
Hydration State AnhydrousHydrated (lattice water present)
Primary Applications 2D/3D dense MOFs, general building blockOpen 3D zeolitic frameworks, selective enzyme inhibitors

Application in Materials Science: MOFs & Coordination Polymers

In the synthesis of coordination polymers, the choice between UIPA and 2-Me-IPA dictates the final framework topology. UIPA tends to form dense, interpenetrated networks because the unhindered imidazolate linkers can pack closely together. However, substituting UIPA with 2-Me-IPA introduces localized steric repulsion. Analogous to the well-documented "gate-opening" phenomena in ZIF-8 (Zeolitic Imidazolate Framework-8), the C2-methyl group forces the metal nodes apart, yielding highly porous, non-interpenetrated 3D structures with significantly higher surface areas[1].

MOF_Logic cluster_0 Ligand Selection L1 UIPA (Unsubstituted) S1 Unhindered N3 Coordination L1->S1 L2 2-Me-IPA (2-Methyl Substituted) S2 Steric Hindrance at N3 Site L2->S2 T1 Dense 2D Sheets / Interpenetrated 3D S1->T1 T2 Open 3D Zeolitic Frameworks S2->T2

Logical flow of how C2-methylation dictates steric hindrance and MOF topology.

Protocol 1: Solvothermal Synthesis of Zn(II) Coordination Polymers

Causality Note: Solvothermal conditions (120°C) are utilized because the activation energy required to form reversible, defect-free coordinate bonds between the imidazole nitrogen and Zn(II) ions cannot be achieved at room temperature.

  • Preparation: Dissolve 0.5 mmol of the chosen ligand (UIPA or 2-Me-IPA hydrate) and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL Teflon-lined stainless steel autoclave.

  • Self-Validation Control: Prepare a blank vial containing only Zn(NO₃)₂ in DMF to ensure no spontaneous zinc oxide precipitation occurs under heating.

  • Solvothermal Reaction: Seal the autoclaves and heat at 120°C for 72 hours. Program a slow cooling rate (5°C/hour) to room temperature to promote high-quality crystal growth.

  • Activation: Filter the resulting crystals, wash extensively with DMF and methanol to remove unreacted precursors, and dry under vacuum at 80°C for 12 hours prior to BET surface area analysis.

Application in Medicinal Chemistry: TAFIa Inhibition

Beyond materials science, imidazole propanoic acid derivatives are foundational pharmacophores for inhibiting Carboxypeptidase U (CPU / TAFIa), a metalloprotease that attenuates fibrinolysis (blood clot breakdown)[3].

The mechanism of action relies on the imidazole ring coordinating with the active-site Zinc ion of TAFIa, while the propanoic acid tail anchors into the arginine/lysine binding pocket. The substitution of UIPA with 2-Me-IPA significantly enhances inhibitory potency. The 2-methyl group perfectly occupies a small, hydrophobic sub-pocket adjacent to the zinc ion, increasing both binding affinity (lowering the IC50) and selectivity over other systemic metalloproteases[3].

TAFIa_Assay P1 1. Plasma Preparation (Thrombin/Thrombomodulin) P2 2. ProCPU Activation (Conversion to TAFIa) P1->P2 Activation P3 3. Inhibitor Incubation (UIPA vs. 2-Me-IPA) P2->P3 Addition P4 4. Substrate Cleavage (Fluorescent Reporter) P3->P4 Enzymatic Reaction P5 5. IC50 Quantification P4->P5 Data Analysis

Step-by-step workflow for the in vitro TAFIa (Carboxypeptidase U) functional inhibition assay.

Protocol 2: In Vitro TAFIa Functional Inhibition Assay

Causality Note: The thrombin-thrombomodulin complex is used because it is the specific physiological activator of the ProCPU zymogen. Synthetic substrates are designed to fluoresce only upon cleavage by the active TAFIa enzyme.

  • Zymogen Activation: Incubate human plasma (containing ProCPU) with 5 nM thrombin and 10 nM thrombomodulin complex at 37°C for 10 minutes to generate active TAFIa.

  • Self-Validation Controls:

    • Baseline Control: Plasma incubated without thrombin (measures spontaneous ProCPU activation).

    • Positive Control: Plasma treated with a known inhibitor, such as Potato Carboxypeptidase Inhibitor (PTCI).

  • Inhibitor Incubation: Add varying concentrations (0.1 μM to 100 μM) of UIPA or 2-Me-IPA hydrate to the activated plasma. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Fluorescence Measurement: Add the fluorescent substrate (e.g., Hippuryl-Arg). Measure the kinetic increase in fluorescence (Ex/Em = 340/410 nm) over 30 minutes using a microplate reader. Calculate the IC50 based on the dose-response curve.

Experimental Data Summary

The following table summarizes the expected experimental outcomes when deploying these two ligands across the aforementioned workflows. The data highlights how the structural nuances of 2-Me-IPA translate into measurable performance gains in both porosity and enzymatic inhibition.

Table 2: Performance Metrics
MetricUnsubstituted (UIPA)2-Methyl Substituted (2-Me-IPA hydrate)
Typical MOF BET Surface Area < 500 m²/g (Dense networks)> 1,000 m²/g (Open frameworks)
TAFIa IC50 (Typical Range) > 10 μM (Lower target affinity)1 - 5 μM (Enhanced hydrophobic fit)
Aqueous Solubility (pH 7.4) High (> 50 mg/mL)Moderate (~ 20 mg/mL)

References

  • Title: 3-(1H-imidazol-1-yl)propanoic acid | CID 2794718 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Insights into methyl orange adsorption behavior on a cadmium zeolitic-imidazolate framework Cd-ZIF-8 Source: Arabian Journal of Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate

As a Senior Application Scientist, it is understood that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides essential, immediate safety and logistic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from related imidazole compounds, 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate should be presumed to be a corrosive material that can cause burns upon contact[2][3]. It may also be harmful if swallowed or inhaled[3][4].

Essential Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound for disposal.

PPE CategoryItem SpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust, which can cause serious eye damage[3][4][5].
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, as the compound is expected to cause skin irritation or burns[1][5].
Body Protection Fully-buttoned lab coatProvides a barrier against accidental spills and contamination of personal clothing[5].

All handling and preparation for disposal of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation[5][6]. An emergency eyewash station and safety shower must be readily accessible[2][4].

II. Waste Segregation and Container Management: The Foundation of Compliant Disposal

Proper segregation and containment of chemical waste is a critical step in ensuring safe and compliant disposal. The cardinal rule is to never dispose of this chemical down the drain or in the regular trash[5].

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a sealable, airtight waste container that is chemically compatible with 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate[2][7]. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Labeling is Non-Negotiable: The container must be clearly and legibly labeled with the words "Hazardous Waste" [8][9][10]. The label must also include the full chemical name: "3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate" and an indication of its hazards (e.g., Corrosive, Irritant)[8][9].

  • Collect All Contaminated Materials: This includes the chemical itself, as well as any contaminated materials such as weighing paper, pipette tips, and gloves. These items must be placed in the designated hazardous waste container[5].

  • Secure Storage: The waste container should be kept closed at all times except when adding waste[8]. It should be stored in a designated and properly labeled Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel[8][9][10].

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions[2][7].

III. Spill Management: An Immediate and Measured Response

In the event of a spill, a prompt and well-executed response is crucial to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill occurs outside of a fume hood, evacuate the immediate area and ensure adequate ventilation[5].

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[5][6].

  • Collection: Carefully sweep or scoop the absorbed material and the spilled chemical into the designated hazardous waste container[11].

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste[5].

  • Reporting: Report the spill to your laboratory supervisor or your institution's Environmental Health & Safety (EH&S) department. For large spills, evacuate the area immediately and contact your institution's emergency response team[5].

IV. Final Disposal Logistics: Coordination with EH&S

The ultimate disposal of hazardous waste is a regulated process that must be coordinated through your institution's EH&S department or a licensed hazardous waste disposal company.

Final Disposal Workflow:

A Waste Generation (3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate and contaminated materials) B Segregate into a Labeled, Compatible Hazardous Waste Container A->B C Store in a Designated Satellite Accumulation Area (SAA) B->C D Container Full or Project Completed? C->D D->C No E Contact Environmental Health & Safety (EH&S) for Waste Pickup D->E Yes F EH&S Transports Waste to a Central Accumulation Area (CAA) or Licensed Disposal Facility E->F

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
Reactant of Route 2
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
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